![molecular formula C11H7F4N3O2 B2710850 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1252277-64-7](/img/structure/B2710850.png)
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide
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Description
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. This compound is also known by its chemical formula C14H8F4N4O2.
Scientific Research Applications
Medicinal Chemistry Applications
Versatile Fluorination Protocols for Medicinal Chemistry : The development of fluorination protocols, such as those catalyzed by Pd(OTf)2 x 2 H2O using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source, has been crucial in the synthesis of fluorinated compounds for medicinal chemistry. These protocols enable the introduction of fluorine atoms into benzylamines, providing a pathway to synthesize compounds like 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide, which are valuable in drug development due to their potential biological activity (Xisheng Wang, T. Mei, & Jin-quan Yu, 2009).
Synthesis and Structural Characterization
Advanced Synthesis Techniques : The creation of novel fluorinated structures through anionically activated trifluoromethyl groups provides a novel synthetical route for the production of complex molecules such as 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide. These methods enable the synthesis of isoxazoles and triazines, highlighting the versatility and innovation in fluorinated compound synthesis (L. Strekowski et al., 1995).
Biological Applications
Antimicrobial and Antifungal Activity : The study of fluorinated derivatives, such as those found in 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), reveals significant antimicrobial and antifungal activities. This includes compounds structurally related to 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide, indicating the potential of fluorinated benzamides in developing new antimicrobial agents (M. Carmellino et al., 1994).
properties
IUPAC Name |
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2/c1-5-16-10(20-18-5)17-9(19)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQPLKIOGATTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)NC(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide |
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